
CGP-42112
Descripción general
Descripción
CGP 42112 es un compuesto peptidomimético que funciona como un ligando selectivo para el receptor de angiotensina II tipo 2. Ha sido ampliamente estudiado por su papel en el sistema renina-angiotensina-aldosterona y sus posibles aplicaciones terapéuticas en enfermedades cardiovasculares .
Aplicaciones Científicas De Investigación
Pharmacological Profile
CGP-42112 has a high affinity for the AT2 receptor, with a binding affinity (Ki) of approximately 0.24 nM . It exhibits distinct pharmacological actions, including:
- Inhibition of catecholamine biosynthesis : this compound reduces catecholamine production in adrenal chromaffin cells by decreasing cyclic guanosine monophosphate (cGMP) levels .
- Modulation of blood pressure : Studies indicate that this compound can enhance the antihypertensive effects when combined with AT1 receptor antagonists, suggesting a synergistic role in blood pressure regulation .
- Neuroprotective effects : Research has demonstrated that this compound provides neuroprotection mediated through the AT2R, which could have implications for treating neurodegenerative diseases .
Cardiovascular Research
This compound is extensively used in cardiovascular studies due to its ability to modulate vascular tone and blood pressure. Its role as an AT2R agonist allows researchers to explore:
- Vascular remodeling : Activation of the AT2R has been linked to beneficial effects on cardiac inflammation and fibrosis, making this compound a candidate for studying cardiac remodeling processes .
- Antihypertensive therapies : The compound's ability to lower blood pressure when used alongside AT1 antagonists positions it as a potential adjunct therapy for hypertension management .
Neurobiology
The neuroprotective properties of this compound are being investigated in the context of various neurological disorders:
- Cerebral ischemia : By activating the AT2R, this compound may protect against neuronal damage during ischemic events, providing insights into therapeutic strategies for stroke and other cerebrovascular conditions .
- Neurodegenerative diseases : Its efficacy in reducing neuroinflammation suggests potential applications in diseases like Alzheimer's and Parkinson's .
Renin-Angiotensin-Aldosterone System (RAAS)
This compound serves as a valuable tool for studying the RAAS due to its selective action on the AT2R:
- Research on receptor interactions : The compound's dual action at varying concentrations—acting as an agonist at low concentrations and potentially antagonistic at high concentrations—offers a unique opportunity to dissect complex receptor interactions within the RAAS .
- Therapeutic development : Understanding the mechanisms by which this compound influences RAAS can aid in developing new therapeutic agents targeting hypertension and related disorders.
Study 1: Catecholamine Biosynthesis Inhibition
In cultured porcine adrenal chromaffin cells, this compound was shown to significantly inhibit catecholamine biosynthesis. The study revealed that this effect was mediated through decreased cGMP production, highlighting the compound's mechanism of action at the cellular level .
Study 2: Blood Pressure Modulation
A study investigating the combined effects of this compound with an AT1 antagonist demonstrated enhanced antihypertensive effects in animal models. This finding supports the potential clinical application of this compound as part of combination therapy for hypertension .
Study 3: Neuroprotection in Ischemic Models
Research involving animal models of cerebral ischemia indicated that administration of this compound significantly reduced neuronal damage and improved functional outcomes post-injury. This study underscores its potential as a neuroprotective agent in acute neurological conditions .
Mecanismo De Acción
CGP 42112 ejerce sus efectos mediante la unión selectiva al receptor de angiotensina II tipo 2. Esta unión conduce a una serie de eventos de señalización descendentes, incluyendo la inhibición de la producción de monofosfato cíclico de guanosina y la modulación de las actividades enzimáticas. El compuesto también influye en la liberación de catecolaminas y otros neurotransmisores, contribuyendo a sus efectos fisiológicos .
Análisis Bioquímico
Biochemical Properties
CGP-42112 has been shown to interact with the AT2R . It has been characterized as a full AT2R agonist . This interaction with the AT2R is crucial for its role in various biochemical reactions .
Cellular Effects
This compound has agonistic effects at proximal tubule AT2 receptors . It inhibits Na+, K±ATPase , which can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with the AT2R . It has been shown to inhibit Angiotensin-II induced aortic contraction , indicating its role in enzyme inhibition .
Dosage Effects in Animal Models
It has been shown to induce sodium excretion in vivo , suggesting potential dosage-dependent effects.
Metabolic Pathways
This compound is involved in the renin–angiotensin–aldosterone system (RAAS) . It interacts with the AT2R, playing a role in this metabolic pathway .
Transport and Distribution
Its interaction with the AT2R suggests it may be localized to areas where this receptor is present .
Subcellular Localization
Given its interaction with the AT2R, it may be localized to areas where this receptor is present .
Métodos De Preparación
La síntesis de CGP 42112 involucra múltiples pasos, incluyendo la formación de enlaces peptídicos y la incorporación de residuos específicos de aminoácidos. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente. Se sabe que el compuesto se sintetiza utilizando técnicas estándar de síntesis de péptidos, que pueden incluir la síntesis de péptidos en fase sólida o la síntesis de péptidos en fase de solución .
Análisis De Reacciones Químicas
CGP 42112 se somete a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar grupos funcionales específicos dentro de la molécula.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
CGP 42112 es único en su alta selectividad y afinidad por el receptor de angiotensina II tipo 2. Compuestos similares incluyen:
PD 123319: Otro ligando selectivo para el receptor de angiotensina II tipo 2, a menudo utilizado en estudios comparativos.
Losartán: Un antagonista selectivo para el receptor de angiotensina II tipo 1, utilizado para resaltar la especificidad de CGP 42112 para el receptor tipo 2
CGP 42112 se destaca por su actividad agonista completa en el receptor de angiotensina II tipo 2, lo que lo convierte en una herramienta valiosa para estudiar la función de este receptor y sus posibles aplicaciones terapéuticas .
Actividad Biológica
CGP-42112, also known as CGP-42112A, is a selective agonist for the angiotensin II type 2 receptor (AT2R). Its biological activity has been the subject of extensive research, particularly regarding its role in cardiovascular physiology, neuroprotection, and gastrointestinal function. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
This compound primarily acts as an agonist at the AT2R, which is involved in various physiological processes including vasodilation, inhibition of cell proliferation, and modulation of inflammatory responses. The compound has been shown to influence intracellular signaling pathways, notably by reducing cyclic guanosine monophosphate (cGMP) levels and affecting calcium mobilization.
Key Findings:
- Catecholamine Secretion : this compound induces catecholamine release from porcine chromaffin cells through AT2R activation. This effect is mediated by an increase in intracellular calcium levels ([Ca²⁺]i) and is sensitive to the AT2 antagonist PD 123319 .
- Nitric Oxide Production : Activation of AT2R by this compound stimulates nitric oxide (NO) output in jejunal tissues, suggesting a role in gastrointestinal function and fluid balance .
Comparative Efficacy with Angiotensin II
Studies have compared the efficacy of this compound with that of angiotensin II (Ang II). It has been established that this compound exhibits similar agonistic properties to Ang II at the AT2R, effectively decreasing cGMP levels and promoting vasodilation.
Compound | Efficacy at AT2R | Effect on cGMP | Effect on Catecholamine Release |
---|---|---|---|
This compound | Full Agonist | Decreases | Increases |
Angiotensin II | Full Agonist | Decreases | Increases |
Case Studies and Research Findings
- Vasodilatory Effects : Research indicates that this compound can induce vasodilation in various vascular beds. However, its effects can be masked by simultaneous activation of the AT1 receptor, highlighting the complexity of receptor interactions .
- Neuroprotective Properties : Studies have suggested that this compound may have neuroprotective effects mediated through AT2R activation. This is particularly relevant in conditions such as stroke or neurodegenerative diseases where AT2R activation could mitigate neuronal damage .
- Gastrointestinal Function : In vivo studies demonstrated that intravenous infusion of this compound significantly increased jejunal mucosal bicarbonate secretion and NO output, indicating its potential role in regulating intestinal absorption and secretion processes .
Challenges and Controversies
Despite its characterization as a full agonist at the AT2R, there remains some ambiguity regarding its pharmacological profile due to varying responses observed in different cell types and experimental conditions. Some studies have reported conflicting results about its partial agonistic properties at high concentrations .
Propiedades
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-[[(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-2-[[(2S)-3-(4-hydroxyphenyl)-2-(pyridine-3-carbonylamino)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H69N13O11/c1-3-32(2)43(50(73)74)64-48(71)42-17-11-25-65(42)49(72)41(27-36-29-56-31-59-36)62-46(69)39(60-47(70)40(26-33-18-20-37(66)21-19-33)61-44(67)35-14-9-22-55-28-35)15-7-8-23-57-45(68)38(16-10-24-58-51(53)54)63-52(75)76-30-34-12-5-4-6-13-34/h4-6,9,12-14,18-22,28-29,31-32,38-43,66H,3,7-8,10-11,15-17,23-27,30H2,1-2H3,(H,56,59)(H,57,68)(H,60,70)(H,61,67)(H,62,69)(H,63,75)(H,64,71)(H,73,74)(H4,53,54,58)/t32-,38-,39-,40-,41-,42-,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGNARZDONUMMK-LRMQDCNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(CCCCNC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCNC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H69N13O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155396 | |
Record name | Cgp 42112A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90155396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1052.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127060-75-7 | |
Record name | Cgp 42112A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127060757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cgp 42112A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90155396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGP-42112 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q3V7W3XDD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CGP 42112A?
A1: CGP 42112A selectively binds to and activates the angiotensin II type 2 receptor (AT2 receptor) with high affinity. [, , , , , , , ]
Q2: How does CGP 42112A binding to the AT2 receptor affect intracellular signaling?
A2: Unlike the AT1 receptor, AT2 receptor activation by CGP 42112A does not consistently activate the G protein-coupled pathways like phospholipase C and inositol triphosphate production. [, , , ] Instead, several studies suggest its involvement in:
- Reducing cyclic GMP (cGMP) production: CGP 42112A has been shown to decrease basal and stimulated cGMP levels in various cell types, potentially by inhibiting particulate guanylate cyclase. [, , ]
- Stimulating phosphotyrosine phosphatase (PTPase) activity: In PC12W cells, CGP 42112A was found to increase PTPase activity, which might be linked to the observed decrease in cGMP. []
- Modulating nitric oxide (NO) production: Studies show that CGP 42112A can both stimulate and inhibit NO production depending on the cell type and experimental conditions. [, , ]
Q3: Does CGP 42112A interact with other targets besides the AT2 receptor?
A3: While CGP 42112A demonstrates high selectivity for the AT2 receptor, research suggests potential interactions with other targets, especially at higher concentrations:
- Binding to a novel receptor on human monocytes: CGP 42112A was found to bind to a distinct site on human monocytes, independent of Ang II or other known receptors, influencing cell attachment and cytokine release. []
- Partial displacement of Ang II binding by high concentrations of CGP 42112A in rat mesangial cells: This suggests a potential, albeit weaker, interaction with the AT1 receptor subtype at higher concentrations. []
Q4: What is the molecular formula and weight of CGP 42112A?
A4: The molecular formula of CGP 42112A is C48H68N14O11, and its molecular weight is 1009.16 g/mol.
Q5: How do structural modifications of CGP 42112A influence its AT2 receptor affinity and selectivity?
A5: While the provided research primarily focuses on CGP 42112A's effects, it highlights the importance of specific structural features for AT2 receptor binding:
- The importance of the peptide backbone: Replacing Ang II amino acids with CGP 42112A's specific amino acid sequence is crucial for AT2 selectivity. [, , , , , , , ]
- Modifications at the N-terminus: The presence of the nicotinic acid moiety at the N-terminus appears essential for high affinity and selectivity for the AT2 receptor. [, , , , , , , ]
Q6: How is CGP 42112A administered in experimental settings, and what are its effects in vivo?
A6: CGP 42112A has been administered through various routes, including intravenous infusion, subcutaneous injection, and intracerebroventricular injection, depending on the specific study and target tissue. [, , , , , ] Observed in vivo effects include:
- Changes in blood pressure and heart rate: Depending on the experimental model and administration route, CGP 42112A can influence blood pressure and heart rate, often opposing the effects of AT1 receptor activation. [, ]
- Modulation of renal function: Studies show that CGP 42112A can influence sodium excretion, urine output, and glomerular filtration rate, suggesting a role in renal physiology. [, , , ]
Q7: What are some of the reported effects of CGP 42112A in cell-based assays and animal models?
A7: CGP 42112A has demonstrated various effects in different experimental systems, highlighting the diverse roles of the AT2 receptor:
- Inhibition of vascular smooth muscle cell proliferation and neointima formation: CGP 42112A has shown promise in reducing neointima formation after vascular injury in animal models, suggesting a potential role in combating vascular remodeling. [, ]
- Modulation of angiogenesis: Research suggests both pro- and anti-angiogenic effects of CGP 42112A, depending on the specific tissue and experimental model used. [, , ]
- Influence on catecholamine release: CGP 42112A can affect catecholamine release from adrenal chromaffin cells, highlighting its potential involvement in the sympathetic nervous system. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.